Fluometuron

Übersicht

Beschreibung

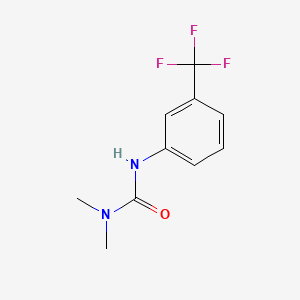

Fluometuron is a selective herbicide primarily used in agriculture to control annual grass and broadleaf weeds. It is a substituted urea herbicide, known chemically as 1,1-dimethyl-3-(trifluoromethyl)phenylurea. This compound is particularly effective in cotton and sugarcane cultivation, where it inhibits photosynthesis in susceptible plants .

Wirkmechanismus

Target of Action

Fluometuron is a selective herbicide that primarily targets the photosynthetic electron transport chain in plants . It acts as an inhibitor at the photosystem II , which plays a crucial role in the light-dependent reactions of photosynthesis.

Mode of Action

This compound interacts with its target by inhibiting the photosynthetic electron transport at photosystem II . This inhibition disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis, preventing the conversion of light energy into chemical energy in the form of ATP and NADPH . This disruption leads to the cessation of vital plant processes, ultimately causing the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting electron transport, this compound disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis . This disruption affects the plant’s ability to synthesize glucose, a crucial energy source, leading to a lack of energy for growth and development .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This leads to the death of the plant, effectively controlling the population of unwanted weeds .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its leachability and mobility in the environment are considered high , suggesting that it can easily move through soil and potentially contaminate groundwater. Additionally, factors such as soil type, temperature, and rainfall can affect the absorption and effectiveness of this compound . It’s also worth noting that this compound has been found to be toxic to certain non-target organisms, indicating that its use must be carefully managed to minimize environmental impact .

Wissenschaftliche Forschungsanwendungen

Fluometuron has several applications in scientific research:

Agricultural Research: Studying its effectiveness and environmental impact as a herbicide.

Environmental Science: Investigating its degradation pathways and persistence in soil and water.

Toxicology: Assessing its effects on non-target organisms and potential risks to human health.

Bioremediation: Exploring methods to remediate soils contaminated with this compound and its metabolites.

Biochemische Analyse

Biochemical Properties

Fluometuron interacts with various enzymes and proteins in biochemical reactions. It primarily inhibits photosynthesis by disrupting electron transport at the photosystem II . This interaction with the photosystem II complex is crucial in its role as a herbicide .

Cellular Effects

This compound has significant effects on cellular processes. It suppresses the autotrophic growth of certain unicellular green algae, such as Chorella pyrenoidosa and Euglena gracilis . The herbicide’s impact on these organisms is concentration-dependent, leading to reduced protein and chlorophyll content in treated cells . The inhibitory effect can be overcome when the organisms are grown heterotrophically .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the photosystem II complex, inhibiting photosynthetic electron transport . This interaction disrupts the light-dependent process of chlorophyll synthesis and photosynthetic oxygen evolution . This compound is selectively toxic to one or more light-mediated biochemical reactions required for the formation and function of photosynthetic pigments and organelles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been observed that this compound and its metabolite, desmethyl this compound (DMF), dissipate more rapidly in reduced-tillage soil than in no-tillage soil . This indicates that the herbicide’s stability and degradation can vary depending on environmental conditions .

Metabolic Pathways

This compound undergoes a series of oxidative and hydrolytic transformations during microbial metabolism in soil . The degradation pathway of this compound involves a two-step demethylation, probably followed by hydrolysis of the urea linkage to form the aniline derivative .

Transport and Distribution

Due to its relatively high water solubility and low tendency to sorb to soil, this compound is considered mobile in soil , which may suggest similar mobility within cellular environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluometuron is synthesized through a multi-step process involving the reaction of 3-trifluoromethyl aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with dimethylamine to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and effectiveness of the final product. The use of automated systems and continuous flow reactors is common in industrial settings to enhance production rates and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: Fluometuron undergoes various chemical reactions, including:

Photolysis: Degradation in the presence of natural sunlight, leading to the formation of hydroxylated and demethylated products.

Hydrolysis: Reaction with water, particularly under acidic or basic conditions, resulting in the breakdown of the urea linkage.

Oxidation: Reaction with oxidizing agents, leading to the formation of various oxidized metabolites.

Common Reagents and Conditions:

Photolysis: Natural sunlight or UV light in the presence of water constituents like fulvic acids and nitrate ions.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Major Products Formed:

- Hydroxylated derivatives

- Demethylated products

- Oxidized metabolites

Vergleich Mit ähnlichen Verbindungen

Diuron: Used for controlling a wide range of weeds in various crops.

Linuron: Effective against annual grasses and broadleaf weeds in vegetable crops.

Isoproturon: Primarily used in cereal crops for post-emergence weed control

Uniqueness of Fluometuron: this compound is unique due to its specific application in cotton and sugarcane cultivation and its relatively lower environmental persistence compared to some other phenylurea herbicides .

Eigenschaften

IUPAC Name |

1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZILCCPWPBTYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020628 | |

| Record name | Fluometuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluometuron appears as white crystals or powder. Melting point 163-164 °C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton., White odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

approx. 280 °C @ 760 mm Hg | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents, Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol., Solubility in acetone: 3 ppm, 110 mg/l @ 22 °C | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/cu cm (20 °C) | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5e-07 mmHg at 68 °F (NTP, 1992), 0.00000094 [mmHg], 9.38X10-7 mm Hg @ 25 °C | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THE PRIMARY SITE OF FLUOMETURON ACTION IS INHIBITION OF THE HILL REACTION. THIS INVOLVES THE OXYGEN EVOLUTION SITE IN THE PHYTOSYSTEM II. THE INHIBITION PREVENTS THE FORMATION OF ATP & NADPH WHICH ARE NECESSARY FOR CARBON DIOXIDE FIXATION. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

2164-17-2 | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluometuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluometuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296378G1S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

325 to 328 °F (NTP, 1992), 163-164.5 °C, MP: ABOUT 155 °C; NONCORROSIVE /TECHNICAL PRODUCT/ | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fluometuron exert its herbicidal activity?

A1: this compound functions by disrupting photosynthesis, a vital process for plant survival. [, ] It achieves this by inhibiting electron transport in photosystem II, a key component of the photosynthetic machinery within plant cells. [, ] This disruption ultimately leads to the death of susceptible plants.

Q2: Are there differences in the sensitivity of various plant species to this compound?

A2: Yes, different plant species exhibit varying levels of sensitivity to this compound. This differential sensitivity is attributed to factors like uptake, translocation, metabolism, and inherent tolerance mechanisms within plant species. For instance, cotton displays a higher tolerance compared to certain weed species. []

Q3: Can you elaborate on the role of N-demethylation in this compound degradation?

A3: N-demethylation is a key metabolic pathway for this compound breakdown, observed in both plants and algae. [, ] This process involves the removal of methyl groups from the this compound molecule, leading to the formation of metabolites like desmethylthis compound.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C10H11F3N2O and a molecular weight of 232.2 g/mol.

Q5: How does this compound behave under different environmental conditions?

A5: this compound persistence and mobility in soil is influenced by factors like soil type, organic matter content, pH, and temperature. [, , , ] Higher organic matter generally leads to increased sorption and slower degradation. [, ]

Q6: Do tillage practices impact this compound persistence and leaching potential?

A6: Yes, tillage practices can influence this compound behavior in soil. Research suggests that no-till systems, compared to conventional tillage, may lead to greater herbicide retention in surface soil, potentially due to the presence of cover crop residues. [, , , ]

Q7: What are the primary routes of this compound dissipation in the environment?

A7: this compound dissipation in the environment is primarily driven by microbial degradation and, to a lesser extent, chemical degradation. [, , , ]

Q8: How does the presence of cover crops affect this compound fate in the environment?

A8: Cover crops can significantly impact this compound fate. They act as a physical barrier, intercepting a portion of the applied herbicide and reducing its direct entry into the soil. [, , ] Cover crops also enhance microbial activity in the soil, potentially accelerating this compound degradation. [, ]

Q9: Is there evidence of this compound leaching into deeper soil layers or groundwater?

A9: While this compound is generally considered moderately mobile, research indicates its potential to leach into deeper soil layers, especially under specific environmental conditions like heavy rainfall or in soils with low organic matter content. [, , , ] The extent of leaching and potential groundwater contamination risk depend on various factors, including soil type, rainfall patterns, and herbicide application practices. [, ]

Q10: What strategies can mitigate the environmental risks associated with this compound use?

A10: Implementing best management practices like reduced tillage, cover cropping, and optimizing application rates can minimize this compound leaching and runoff potential. [, , , ] These practices promote herbicide retention in the root zone and enhance degradation, reducing its environmental impact.

Q11: How is this compound typically quantified in environmental samples?

A11: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in environmental matrices like soil and water. [, , , ]

Q12: Are there alternative methods for this compound detection and quantification?

A12: Yes, enzyme-linked immunosorbent assay (ELISA) has emerged as a potentially valuable tool for detecting this compound in environmental samples. [] This method offers advantages like high sensitivity, cost-effectiveness, and the potential for on-site analysis.

Q13: What is the toxicological profile of this compound?

A13: Studies have evaluated the potential carcinogenicity of this compound in rats and mice. [] While the results were negative for rats and female mice, equivocal results in male mice suggest the need for further investigation into potential long-term effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.